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Compound of Interest

Compound Name: Cyclaniliprole

Cat. No.: B1261310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the insecticide
Cyclaniliprole. The document outlines the core principles and experimental protocols for
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) as applied to the structural elucidation of this complex molecule. While
experimental mass spectrometry data is presented, the NMR and IR data are predicted based
on the known chemical structure and established spectroscopic principles due to the limited
availability of public domain experimental spectra.

Introduction to Cyclaniliprole

Cyclaniliprole is a member of the anthranilic diamide class of insecticides.[1] Its mode of
action involves the activation of insect ryanodine receptors, leading to uncontrolled release of
calcium and subsequent muscle paralysis.[2] The complex structure of Cyclaniliprole,
featuring multiple aromatic rings, amide functionalities, and halogen substituents, necessitates
a multi-faceted analytical approach for comprehensive characterization.

Chemical Structure of Cyclaniliprole:
(Simplified 2D representation)

The IUPAC name for Cyclaniliprole is 3-bromo-N-[2-bromo-4-chloro-6-[(1-
cyclopropylethyl)carbamoyl]phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1] Its
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molecular formula is C21:H17Br2Cl2Ns02.[1]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance
(NMR), and predicted Infrared (IR) spectroscopic data for Cyclaniliprole in structured tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization
technique commonly used for the analysis of polar molecules like Cyclaniliprole.

lon m/z (Da) Notes

Protonated molecule

[M+H]*+ 599.9 )
(experimental value)
Putative fragment ion
Fragment lon 1 514.8 )
(experimental value)
Putative fragment ion
Fragment lon 2 283.8

(experimental value)

M represents the Cyclaniliprole molecule.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule. The predicted chemical shifts (d) for the protons in
Cyclaniliprole are listed below, based on typical values for similar functional groups.[3][4][5][6]

[71181[°]
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Predicted Chemical o
Proton Type . Multiplicity Notes
Shift (6, ppm)

) Multiple signals in the
Aromatic-H (phenyl &

] 7.0-85 m aromatic region due to
pyridyl)

different substitutions.

Broad singlets,
Amide-H (N-H) 8.5-10.0 brs chemical shift can be
solvent dependent.

) Coupled to methyl and
Methine-H (-CH-) 40-45 m
cyclopropyl protons.

Doublet due to

coupling with the
Methyl-H (-CH3) 12-15 d _ )

adjacent methine

proton.

Complex multiplet due
Cyclopropyl-H (-CsHs) 0.5-1.5 m to diastereotopic

protons and coupling.

s: singlet, d: doublet, m: multiplet, br: broad

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
predicted chemical shifts for the carbon atoms in Cyclaniliprole are presented below, based
on established correlation charts.[10][11][12][13][14][15][16][17][18]
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Predicted Chemical Shift

Carbon Type Notes
(3, ppm)
Two distinct signals expected
Carbonyl-C (C=0) 160 - 175 )
for the two amide carbonyls.
Multiple signals corresponding
Aromatic-C (phenyl & pyridyl) 110 - 150 to substituted and
unsubstituted carbons.
Methine-C (-CH-) 50 - 60
Methyl-C (-CHs) 15-25
Cyclopropyl-C (-C3Hbs) 5-15

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The predicted characteristic IR absorption bands for
Cyclaniliprole are listed below.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

[35][36]
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Predicted
Functional Group Absorption Range Intensity Vibration Mode
(cm™)
N-H (Amide) 3300 - 3100 Medium Stretching
C-H (Aromatic) 3100 - 3000 Medium Stretching
C-H (Aliphatic) 3000 - 2850 Medium Stretching
C=0 (Amide I) 1680 - 1630 Strong Stretching
C=C (Aromatic) 1600 - 1450 Medium Stretching
N-H (Amide II) 1570 - 1515 Medium Bending
C-N 1400 - 1200 Medium Stretching
C-Cl 800 - 600 Strong Stretching
C-Br 600 - 500 Strong Stretching

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Cyclaniliprole are provided below.

These are general protocols and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Cyclaniliprole.

Methodology:

e Sample Preparation:

o Weigh approximately 5-10 mg of Cyclaniliprole standard.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a

clean, dry vial.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Sequence: Standard single-pulse sequence.
Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at O ppm.

e Instrument Parameters (33C NMR):

[¢]

[e]

[e]

o

Spectrometer: Same as for H NMR.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).
Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Reference: TMS at O ppm or the solvent peak.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase and baseline correct the resulting spectrum.
Integrate the signals in the *H NMR spectrum.

Reference the chemical shifts to TMS.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Cyclaniliprole.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:
o Place a small amount of solid Cyclaniliprole powder directly onto the ATR crystal.
e Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

o Data Analysis:
o Identify and label the major absorption bands in the spectrum.

o Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Cyclaniliprole.
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Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

e Sample Preparation:

o Prepare a stock solution of Cyclaniliprole in a suitable solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

e LC-MS Parameters:

o Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.

o Column: A suitable reversed-phase column (e.g., C18).

o Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount
of formic acid or ammonium acetate to promote ionization.

o Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)
source.

o lonization Mode: Positive ion mode is typically used for diamide insecticides.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Scan Range: A range that includes the expected m/z of the protonated molecule (e.qg.,
100-800 Da).

o Data Acquisition and Analysis:

o Inject the sample into the LC-MS system.

o Acquire full scan mass spectra to identify the protonated molecule [M+H]*.

o Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural
confirmation. This involves isolating the precursor ion ([M+H]*) and subjecting it to
collision-induced dissociation (CID).
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o Analyze the resulting mass spectra to determine the m/z values of the parent and
fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Cyclaniliprole.
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Caption: Workflow for the spectroscopic analysis of Cyclaniliprole.

Conclusion
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This technical guide has provided a comprehensive overview of the spectroscopic analysis of
Cyclaniliprole. By combining mass spectrometry with predicted *H NMR, 3C NMR, and IR
data, a detailed structural characterization of this important insecticide can be achieved. The
experimental protocols outlined herein serve as a valuable resource for researchers and
scientists involved in the analysis and development of agrochemicals and related compounds.
It is important to reiterate that while the mass spectrometry data is based on experimental
findings, the NMR and IR data are predictive and should be confirmed with experimental
spectra when available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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